N-(2-Methoxyethyl)hydrazinecarbothioamide

描述

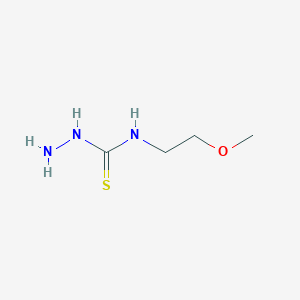

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-amino-3-(2-methoxyethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3OS/c1-8-3-2-6-4(9)7-5/h2-3,5H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDHTKSXLMMHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365255 | |

| Record name | N-(2-Methoxyethyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-54-1 | |

| Record name | N-(2-Methoxyethyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 2 Methoxyethyl Hydrazinecarbothioamide

General Synthetic Routes and Precursors to Hydrazinecarbothioamides

Hydrazinecarbothioamides, commonly known as thiosemicarbazides, are typically synthesized through the reaction of a hydrazine (B178648) derivative with an isothiocyanate. This straightforward addition reaction is a widely employed method for forming the core thiosemicarbazide (B42300) structure. The primary precursors involved are:

Hydrazines : These can be simple hydrazine hydrate (B1144303) or substituted hydrazines. The nature of the substituent on the hydrazine (e.g., alkyl, aryl) determines the final substitution pattern on the resulting thiosemicarbazide.

Isothiocyanates : These compounds, with the general structure R-N=C=S, provide the thiocarbonyl group and a substituent (R). A common and simple precursor is ammonium (B1175870) thiocyanate (B1210189), which can isomerize in situ or be used to generate thiocyanic acid. Alternatively, acyl and aroyl isothiocyanates, generated from the corresponding acid chlorides and a thiocyanate salt, are used to produce N-acyl or N-aroyl derivatives.

A prevalent method involves the reaction between a hydrazide (R-CO-NH-NH2) and an isothiocyanate (R'-NCS). Another common route is the reaction of dithiocarbazates with amines. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Targeted Synthesis of N-(2-Methoxyethyl)hydrazinecarbothioamide

The specific synthesis of this compound involves the reaction of 2-methoxyethyl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is typically carried out in a suitable solvent, such as ethanol. The lone pair of electrons on the terminal nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group.

The reaction proceeds as follows: CH₃OCH₂CH₂NCS + N₂H₄·H₂O → CH₃OCH₂CH₂NHCSNHNH₂

This method provides a direct and efficient route to the target compound. The reaction is generally clean, and the product can be isolated through crystallization upon cooling the reaction mixture. The purity of the resulting solid can be enhanced by recrystallization from the reaction solvent.

Derivatization and Functional Group Modification for Structural Analogs

The this compound molecule possesses several reactive sites that allow for further derivatization and the creation of structural analogs. The terminal amino group (-NH₂) is a key site for modification.

A primary derivatization strategy involves the condensation reaction of the terminal -NH₂ group with various aldehydes and ketones. This reaction yields the corresponding N-(2-methoxyethyl)thiosemicarbazones. These derivatives are of significant interest due to their coordination chemistry and potential biological activities. The general reaction scheme is:

CH₃OCH₂CH₂NHCSNHNH₂ + R-CHO → CH₃OCH₂CH₂NHCSNHN=CHR + H₂O

By varying the aldehyde or ketone (R-CHO or R₂C=O), a wide range of structural analogs can be synthesized. For instance, reactions with substituted benzaldehydes, heterocyclic aldehydes, or aliphatic ketones introduce different steric and electronic properties to the molecule.

Further modifications can be achieved through reactions at the sulfur atom or the other nitrogen atoms, although these are less common for creating simple analogs. Cyclization reactions are also a possibility, where the thiosemicarbazide backbone can be used to form heterocyclic rings like thiadiazoles or triazoles.

Below is a table summarizing representative derivatization reactions:

| Reactant | Product Class | General Structure |

| Aromatic Aldehyde | Thiosemicarbazone | CH₃OCH₂CH₂NHCSNHN=CH-Ar |

| Heterocyclic Aldehyde | Thiosemicarbazone | CH₃OCH₂CH₂NHCSNHN=CH-Het |

| Aliphatic Ketone | Thiosemicarbazone | CH₃OCH₂CH₂NHCSNHN=CR₂ |

| Acyl Halide | N-Acylthiosemicarbazide | CH₃OCH₂CH₂NHCSNHNHCOR |

Optimization of Reaction Conditions and Yields in Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of hydrazinecarbothioamides and their derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

For the synthesis of thiosemicarbazides from hydrazides and isothiocyanates, the solvent plays a significant role. Solvents like ethanol, methanol, or acetonitrile (B52724) are commonly used. The reaction is often carried out at reflux temperature to ensure completion, with reaction times typically ranging from a few hours to overnight.

The table below outlines typical conditions for the synthesis of related thiosemicarbazide structures, which can be adapted for this compound.

| Reaction Type | Precursors | Solvent | Temperature | Typical Yield |

| Thiosemicarbazide Formation | Hydrazine + Isothiocyanate | Ethanol | Room Temp to Reflux | High |

| Thiosemicarbazone Formation | Thiosemicarbazide + Aldehyde | Ethanol | Reflux | >80% |

| Acylthiosemicarbazide Formation | Hydrazide + Isothiocyanate | Acetonitrile | Reflux | 75-95% |

In the synthesis of thiosemicarbazones, catalytic amounts of acid (like acetic acid) are sometimes added to facilitate the condensation reaction. The stoichiometry is typically a 1:1 molar ratio of the thiosemicarbazide to the carbonyl compound. The yield of these condensation reactions is generally high, often exceeding 80%. The products are usually crystalline solids that can be easily purified by recrystallization, which also contributes to achieving high purity.

Spectroscopic and Structural Characterization of N 2 Methoxyethyl Hydrazinecarbothioamide and Its Derivatives

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within N-(2-Methoxyethyl)hydrazinecarbothioamide and its derivatives.

Raman spectroscopy provides complementary information to FT-IR. Although specific Raman data for this compound is not extensively reported, studies on similar molecules like N-Methylhydrazinecarbothioamide show characteristic Raman shifts that can be used for structural confirmation. spectrabase.com The symmetric and asymmetric stretching modes of the various functional groups give rise to distinct Raman signals, which are particularly useful for analyzing molecular symmetry and bond polarizability.

Table 1: Representative FT-IR Vibrational Frequencies for Hydrazinecarbothioamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3271 - 3351 | ajol.info |

| C=N | Stretching | 1610 - 1616 | ajol.info |

| C=S | Stretching | ~1235 | ajol.info |

| O-H (phenolic) | Stretching | ~3448 | ajol.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectra of hydrazinecarbothioamide derivatives, the protons of the N-H groups give rise to characteristic signals. For example, in 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide, the NH proton of the hydrazine (B178648) moiety appears as a singlet at approximately 11.12 ppm, while the NH₂ protons can appear as two distinct singlets around 6.38 and 6.39 ppm, indicating restricted rotation around the C-N bond. ajol.info The methoxy (B1213986) group (-OCH₃) protons typically resonate as a sharp singlet around 3.72 ppm. ajol.info Protons attached to the ethyl group in N-ethyl derivatives would show characteristic triplet and quartet patterns.

The ¹³C NMR spectrum provides information on the carbon skeleton. The thiocarbonyl (C=S) carbon is particularly noteworthy, resonating at a downfield chemical shift, often in the range of 171-182 ppm, as observed in various derivatives. ajol.info The carbon of the methoxy group is typically found around 56-63 ppm. ajol.info Aromatic and other aliphatic carbons appear at their expected chemical shifts, providing a complete picture of the carbon framework.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hydrazinecarbothioamide Derivatives in DMSO-d₆

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| NH | ~11.12 (s) | - | ajol.info |

| NH₂ | ~6.38 (s), ~6.39 (s) | - | ajol.info |

| -OCH₃ | ~3.72 (s) | ~63.10 | ajol.info |

| C=S | - | ~171.6 | ajol.info |

| CH=N | ~6.35 (s) | - | ajol.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. In hydrazinecarbothioamide derivatives, the spectra are typically characterized by intense absorption bands arising from π → π* and n → π* transitions.

For instance, Schiff base derivatives of hydrazinecarbothioamide often display intense charge transfer bands in the range of 217–266 nm, which can be attributed to π → π* transitions within the aromatic systems and the C=N chromophore. ajol.info Additional bands, often observed between 318 and 372 nm, are typically assigned to n → π* transitions involving the lone pair electrons on the sulfur and nitrogen atoms of the thiosemicarbazide (B42300) moiety. ajol.info The position and intensity of these bands can be influenced by the solvent and the specific substituents on the molecule.

Table 3: Typical Electronic Transitions for Hydrazinecarbothioamide Derivatives

| Transition | Typical λₘₐₓ (nm) | Assignment | Reference |

|---|---|---|---|

| π → π | 217 - 266 | Aromatic/Imine Chromophore | ajol.info |

| n → π | 318 - 372 | Thione/Hydrazine Moiety | ajol.info |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecular ion (M⁺) is formed, which then undergoes characteristic fragmentation.

The fragmentation of hydrazinecarbothioamide derivatives often involves cleavage of the bonds adjacent to the heteroatoms (nitrogen and sulfur) and the thiocarbonyl group. nih.gov Alpha-cleavage is a common pathway, where the bond between a carbon atom and the nitrogen of the hydrazine moiety breaks. youtube.com Another typical fragmentation involves the loss of small, stable neutral molecules or radicals such as NH₃, H₂S, or parts of the substituent chains. For this compound, characteristic fragments would be expected from the loss of the methoxyethyl group or cleavage within the chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Studies on various hydrazinecarbothioamide derivatives reveal several key structural features. The hydrazinecarbothioamide backbone is often found to be nearly planar. nih.gov The C=S bond length is typically around 1.698 Å, confirming the thione character of the molecule in the solid state. scirp.org The C-N bond lengths within the thiosemicarbazide moiety are generally shorter than a typical C-N single bond, indicating a degree of delocalization. nih.gov The conformation around the N-N bond is also a key feature. In many derivatives, the thionyl sulfur atom is positioned trans to the azomethine nitrogen atom. nih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically of the N-H···S type, which link molecules into chains or more complex three-dimensional architectures. nih.gov

Table 4: Representative Crystallographic Data for a Hydrazinecarbothioamide Derivative ((E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 6.0261 (5) | nih.gov |

| b (Å) | 8.0655 (4) | nih.gov |

| c (Å) | 10.9129 (9) | nih.gov |

| α (°) | 83.904 (5) | nih.gov |

| β (°) | 89.386 (4) | nih.gov |

| γ (°) | 68.416 (4) | nih.gov |

| Volume (ų) | 490.19 (6) | nih.gov |

Computational and Theoretical Investigations of N 2 Methoxyethyl Hydrazinecarbothioamide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. For thiosemicarbazone derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-311++G(d,p) or 6-31G+(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govresearchgate.netresearchgate.net

DFT optimization of molecules similar to N-(2-Methoxyethyl)hydrazinecarbothioamide reveals key structural features. For instance, in related structures, the hydrazinecarbothioamide unit is often found to be nearly planar. nih.gov The planarity is a result of conjugation between the lone pair electrons on the nitrogen atoms and the pi-system of the thiourea (B124793) group. Intramolecular hydrogen bonds, such as N-H···N, can also play a significant role in stabilizing the molecular conformation. nih.gov

Theoretical calculations of geometric parameters for analogous compounds show excellent correlation with experimental data obtained from X-ray crystallography, validating the chosen computational methods. nih.gov For example, a comparative study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate showed a high correlation coefficient (R²) between the bond lengths and angles obtained from DFT calculations and those determined experimentally. nih.gov This agreement underscores the reliability of DFT in predicting the ground-state geometries of such molecules.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for an Analogous Hydrazinecarbodithioate Compound Data derived from a study on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Length (Å) - Experimental (X-ray) |

| C=S | 1.68 | 1.67 |

| C-N (thioamide) | 1.35 | 1.34 |

| N-N | 1.39 | 1.40 |

| C=N (imine) | 1.29 | 1.28 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Characteristics

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. This often correlates with higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov In many thiosemicarbazone derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea moiety, indicating this region is the primary site for electron donation. The LUMO, conversely, is often distributed across the molecular backbone, including the C=N imine bond. dergipark.org.tr

Calculations on related compounds provide insight into the expected electronic behavior of this compound. For instance, the HOMO-LUMO energy gap for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate was found to be relatively low, indicating a propensity for charge transfer interactions within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound Calculated for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate using DFT/B3LYP/6-31G+(d,p). nih.gov

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most favorable sites for electrophilic attack. In thiosemicarbazide (B42300) derivatives, these regions are consistently found around the electronegative sulfur and oxygen atoms. nih.govresearchgate.net

Blue Regions: Represent areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are typically located around hydrogen atoms, particularly those bonded to nitrogen (N-H groups). nih.gov

Green Regions: Correspond to areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the sulfur atom of the C=S group and the oxygen atom of the methoxy (B1213986) group. These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential (blue), identifying them as key sites for hydrogen bonding and interactions with nucleophiles. nih.gov

Reactivity Descriptors: Chemical Potential, Global Hardness, Global Softness, and Electrophilicity Index

Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's reactive nature. These descriptors provide a more quantitative understanding of chemical behavior than FMO analysis alone. nih.govmdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors, when calculated for thiosemicarbazone analogs, reveal that they are generally soft molecules with a significant capacity to interact with biological targets. nih.gov A high electrophilicity index suggests the molecule can act as a strong electrophile, enabling it to form covalent bonds or strong interactions with nucleophilic residues in proteins. nih.gov

Table 3: Calculated Global Reactivity Descriptors for an Analogous Compound Calculated for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -0.22 |

| Global Hardness (η) | 0.04 |

| Global Softness (S) | 11.55 eV-1 |

| Electrophilicity Index (ω) | 0.58 |

Conformational Analysis and Isomerism Studies

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Computational conformational analysis is used to identify the most stable conformers and the energy barriers between them. For acylhydrazone derivatives, isomerism around the C=N double bond (E/Z) and rotation around the N-N single bond (syn/anti) are critical. mdpi.com

DFT calculations on similar hydrazone structures have shown that the E isomer is generally more stable than the Z isomer. mdpi.com Furthermore, the relative stability of syn and anti conformers can be influenced by the solvent environment. Studies have demonstrated that while one conformer may be more stable in the gas phase, the presence of polar or nonpolar solvents can shift the equilibrium to favor another conformer. mdpi.com This is due to differential solvation energies of the conformers. Intramolecular hydrogen bonding also plays a crucial role in determining the preferred conformation, often leading to a more planar and rigid structure. nih.gov For this compound, rotation around the C-C and C-O bonds in the methoxyethyl side chain adds further conformational complexity that can be explored through computational potential energy surface scans.

Molecular Docking for Elucidating Binding Modes and Interactions with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For compounds in the thiosemicarbazide class, docking studies have been performed against a variety of protein targets, including enzymes and receptors implicated in cancer, bacterial infections, and other diseases. researchgate.netnih.gov These studies typically reveal that the thiourea moiety (–NH–C(=S)–NH–) is a key pharmacophore, frequently participating in hydrogen bonding interactions with amino acid residues in the protein's active site.

A hypothetical docking study of this compound would likely show:

Hydrogen Bonding: The N-H groups and the sulfur atom acting as hydrogen bond donors and acceptors, respectively. The oxygen atom of the methoxyethyl group could also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl chain could engage in hydrophobic or van der Waals interactions with nonpolar residues.

The results of docking are typically scored based on binding energy, with lower energy values indicating a more favorable binding interaction. These simulations provide a rational basis for a compound's observed biological activity and guide the design of more potent analogs. mdpi.com

Chemical Reactivity and Mechanistic Pathways of N 2 Methoxyethyl Hydrazinecarbothioamide

Oxidation, Reduction, and Substitution Reactions

The chemical behavior of N-(2-Methoxyethyl)hydrazinecarbothioamide in redox and substitution reactions is governed by the constituent functional groups. While specific studies detailing the oxidation, reduction, and substitution reactions of the N-(2-methoxyethyl) derivative are not extensively documented in readily available literature, its reactivity can be inferred from the well-established chemistry of N-substituted hydrazinecarbothioamides.

Oxidation Reactions: The hydrazine (B178648) and thiocarbonyl moieties are susceptible to oxidation. Oxidation of N-substituted hydrazides can lead to the formation of azo compounds under specific conditions odu.edu. For instance, the oxidation of various aryl hydrazide derivatives has been achieved using reagents like oxoammonium salts odu.edu. The sulfur atom in the thiocarbonyl group can also be a site for oxidation, which can be a key step in certain cyclization pathways.

Reduction Reactions: The thiocarbonyl group (C=S) in hydrazinecarbothioamides can undergo reduction, although this is a less common transformation compared to its use in cyclization reactions. Strong reducing agents would be required to reduce the thiocarbonyl to a methylene (B1212753) group, or it could be involved in reductive desulfurization processes.

Substitution Reactions: The nucleophilic nature of the nitrogen and sulfur atoms makes them active participants in substitution reactions. For example, the terminal amino group of the hydrazine moiety can react with electrophiles. Regioselective N-alkylation or N-acylation can occur under controlled conditions. The sulfur atom, particularly after tautomerization to the thiol form, is also a potent nucleophile and can undergo S-alkylation, a common step in the synthesis of various sulfur-containing heterocycles zsmu.edu.ua.

Cyclization Reactions for Heterocyclic Ring Formation

One of the most significant applications of this compound in organic synthesis is its use as a building block for constructing a variety of heterocyclic rings. The bifunctional nature of the molecule, containing both a hydrazine and a thiourea-like functionality, allows it to react with a range of electrophilic reagents to form stable ring systems.

A primary application of N-substituted hydrazinecarbothioamides is in the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones. This transformation is typically achieved through a cyclization reaction, often in an alkaline medium zsmu.edu.uazsmu.edu.ua. The general synthesis involves two main steps: the formation of an N-acylhydrazinecarbothioamide intermediate followed by base-catalyzed intramolecular cyclization.

The process for this compound would typically begin with its reaction with an acylating agent, such as an acyl chloride or a carboxylic acid, to form the corresponding 2-acyl-N-(2-methoxyethyl)hydrazinecarbothioamide. This intermediate, upon treatment with a base like sodium hydroxide (B78521) or potassium hydroxide, undergoes cyclization nih.govshd-pub.org.rs. The mechanism involves the deprotonation of a hydrazine nitrogen, followed by a nucleophilic attack on the carbonyl carbon of the acyl group, leading to the formation of the 1,2,4-triazole (B32235) ring with the elimination of a water molecule.

Table 1: General Scheme for the Synthesis of 4-(2-Methoxyethyl)-1,2,4-triazole-3-thiones

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Acylation | This compound + R-COCl | Anhydrous solvent | 2-(Acyl)-N-(2-methoxyethyl)hydrazinecarbothioamide |

| 2. Cyclization | 2-(Acyl)-N-(2-methoxyethyl)hydrazinecarbothioamide | Aqueous NaOH, Reflux | 4-(2-Methoxyethyl)-5-(R)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

This pathway provides a reliable method for accessing a diverse range of 1,2,4-triazole-3-thiones, where the substituent at the 5-position of the triazole ring is determined by the choice of the acylating agent.

The reactivity of this compound extends to the synthesis of other important heterocyclic scaffolds, including thiazoles, pyrazoles, and thiadiazoles researchgate.netarkat-usa.orgresearchgate.net. The reaction pathways often depend on the nature of the co-reactant, which typically contains two electrophilic centers.

Thiazole (B1198619) Derivatives: Reaction of hydrazinecarbothioamides with α-haloketones, such as 2-bromoacetophenones, is a well-established method for synthesizing thiazole derivatives researchgate.netresearchgate.net. The reaction proceeds via initial S-alkylation by the α-haloketone, followed by intramolecular condensation between the hydrazine nitrogen and the ketone carbonyl group to form the thiazole ring semanticscholar.org.

Pyrazole (B372694) Derivatives: Pyrazole rings can be formed by reacting hydrazinecarbothioamides with 1,3-dielectrophilic compounds like β-ketoesters or α,β-unsaturated carbonyl compounds arkat-usa.orgresearchgate.net. The hydrazine moiety acts as the dinucleophile, leading to the formation of the pyrazole core.

1,3,4-Thiadiazole Derivatives: Oxidative cyclization of hydrazinecarbothioamides in the presence of an acid can lead to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. Alternatively, reaction with carbon disulfide in a basic medium can yield 1,3,4-thiadiazole-2,5-dithiones after subsequent reactions.

Table 2: Examples of Heterocyclic Systems Derived from N-Substituted Hydrazinecarbothioamides

| Heterocycle | Co-reactant | General Reaction Conditions |

|---|---|---|

| Thiazole | α-Haloketones (e.g., 2-bromoacetophenone) | Reflux in ethanol |

| Pyrazole | β-Dicarbonyl compounds | Acid or base catalysis |

| 1,3,4-Thiadiazole | Acid chlorides, followed by cyclodehydration | Reflux with dehydrating agent (e.g., H₂SO₄) |

Role as a Versatile Precursor in Organic Synthesis

This compound serves as a highly versatile precursor in organic synthesis, primarily due to the presence of the reactive hydrazinecarbothioamide functional group arkat-usa.orgajol.infoajol.info. This moiety provides a scaffold that can be readily elaborated into a wide range of more complex molecules, particularly heterocycles.

Its utility stems from several key features:

Multiple Nucleophilic Sites: The presence of two nitrogen atoms and a sulfur atom allows for sequential or regioselective reactions with various electrophiles.

Readiness for Cyclization: As detailed above, it is an excellent substrate for intramolecular cyclization reactions to form five-membered heterocyclic rings.

Formation of Schiff Bases: The terminal amino group can readily condense with aldehydes and ketones to form thiosemicarbazones (Schiff bases) ajol.infonih.gov. These thiosemicarbazones are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other heterocyclic systems and as ligands for metal complexes ajol.inforesearchgate.net.

The N-(2-methoxyethyl) substituent can also influence the solubility and reactivity of the molecule and its derivatives, potentially offering advantages in certain synthetic applications or modifying the biological properties of the final products. The versatility of this compound makes it a valuable starting material for the construction of compound libraries for drug discovery and materials science.

Coordination Chemistry of N 2 Methoxyethyl Hydrazinecarbothioamide and Its Derivatives

Complexation Capabilities with Transition Metal Ions

Research has shown that N-(2-Methoxyethyl)hydrazinecarbothioamide and its derivatives are effective chelating agents for a range of transition metal ions. nih.gov These ligands have a strong affinity for metals, forming stable complexes due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. researchgate.net This allows them to coordinate with various metal centers, including but not limited to:

Cobalt(II) researchgate.netmedjchem.com

Nickel(II) nih.govresearchgate.netmedjchem.com

Copper(II) researchgate.netmedjchem.com

Manganese(II) ajol.infoajol.info

Cadmium(II)

Ruthenium(II) mdpi.com

The formation of these complexes often involves the deprotonation of the ligand, leading to anionic coordination, which enhances the stability of the resulting metal complex. core.ac.uk The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2.

Ligand Design and Diverse Coordination Modes

The coordination versatility of this compound is a key aspect of its chemistry. Depending on the reaction conditions, the nature of the metal ion, and the substituents on the thiosemicarbazide (B42300) backbone, it can adopt several coordination modes. core.ac.uk

Bidentate Coordination: The most common coordination mode for thiosemicarbazone ligands is bidentate, where the ligand coordinates to the metal center through the thiolate sulfur atom and the azomethine nitrogen atom. researchgate.netmedjchem.com This forms a stable five-membered chelate ring. core.ac.uk

Tridentate Coordination: By introducing other coordinatively active groups, the denticity of the ligand can be increased. core.ac.uk For instance, Schiff base derivatives of thiosemicarbazides can act as tridentate ligands, coordinating through sulfur, nitrogen, and an additional donor atom (like oxygen). ajol.infoajol.info

Monodentate Coordination: In some cases, the ligand may coordinate in a monodentate fashion, typically through the sulfur atom. mdpi.com

The ligand can exist in thione (C=S) and thiol (C-S) tautomeric forms. Coordination to a metal ion often occurs after deprotonation of the N-H group, leading to the ligand binding in its anionic thiol form. nih.gov This versatility allows for the design of complexes with specific geometries and electronic properties. researchgate.net

Structural and Spectroscopic Characterization of Metal Complexes

The structures and bonding in the metal complexes of this compound are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial evidence for the coordination of the ligand to the metal ion. Key vibrational bands that are monitored include:

ν(C=N): A shift in the stretching frequency of the azomethine group upon complexation indicates the involvement of the nitrogen atom in coordination. researchgate.netmdpi.com

ν(C=S): A shift to a lower wavenumber for the thiocarbonyl stretching frequency suggests the coordination of the sulfur atom to the metal center. mdpi.commdpi.com

ν(N-N): Changes in the stretching vibration of the N-N bond also provide evidence of coordination. mdpi.com

New Bands: The appearance of new bands at lower frequencies can be assigned to ν(M-N) and ν(M-S) vibrations, confirming the formation of metal-ligand bonds. jocpr.com

| Functional Group | Ligand (cm⁻¹) | [Ni(L)₂] (cm⁻¹) | Shift upon Complexation |

|---|---|---|---|

| ν(C=N) | ~1597 | ~1629 | Shift indicates N-coordination. researchgate.net |

| ν(C=S) | ~1082 | Shifted | Shift indicates S-coordination. researchgate.net |

| ν(M-N) | - | ~603 | Appearance confirms M-N bond. researchgate.net |

| ν(M-S) | - | - | Appearance confirms M-S bond. |

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide insights into the geometry of the metal complexes. For instance, the d-d transitions observed in the UV-Vis spectra, along with magnetic moment measurements, can help distinguish between square planar, tetrahedral, or octahedral geometries around the metal ion. ajol.infoajol.infotsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm its coordination in diamagnetic complexes. Shifts in the signals for protons and carbons near the coordinating atoms (e.g., the N-H proton) upon complexation provide evidence of bonding. mdpi.com

Theoretical Studies on Complex Geometries and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings and to gain a deeper understanding of the electronic structure and bonding in these metal complexes.

Geometric Optimization: DFT calculations are used to optimize the molecular structures of the complexes. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Electronic Properties: Theoretical studies provide valuable information about the distribution of electron density and the nature of the metal-ligand bonds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions observed in the UV-Vis spectra. nih.gov The electrophilicity index, calculated from DFT, can also provide insights into the reactivity of the complexes. nih.gov

These theoretical investigations have confirmed that the ligand typically coordinates in a bidentate fashion through the sulfur and a nitrogen atom, and they have been instrumental in corroborating the geometries suggested by experimental data. medjchem.comnih.gov

| Bond | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

|---|---|---|

| Ni-S1 | 2.175 | 2.248 |

| Ni-N2 | 1.884 | 1.916 |

| C9-S1 | 1.717 | 1.751 |

| C9-N2 | 1.303 | 1.328 |

Data adapted from studies on similar Ni(II) thiosemicarbazone complexes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Activity Profiles in Research Contexts

The biological activity of hydrazinecarbothioamide derivatives is significantly influenced by the nature and position of various substituents. Modifications to different parts of the molecule can lead to substantial changes in efficacy and selectivity across various research contexts, including anticancer and antimicrobial studies.

In the context of anticancer research, the substitution on the terminal nitrogen of the thiosemicarbazone moiety is critical for potent activity. The incorporation of an N4-based piperazine (B1678402) or morpholine (B109124) ring has been identified as a key factor for enhancing anti-cancer effects. nih.gov Structure-activity relationship studies have shown that chelators with "soft" donor atoms like nitrogen and sulfur contribute to potent anti-cancer activity. nih.gov Specifically, the N,N,S donor atom set is crucial for forming redox-active iron complexes that can generate reactive oxygen species, a mechanism implicated in their anticancer effects. nih.gov

For isatin-thiosemicarbazone derivatives, preliminary SAR studies have indicated that the combination of an indolin-2-one core with a 4-methoxyphenyl (B3050149) thiosemicarbazide (B42300) moiety at the 3-position is favorable for cytotoxic activity. nih.gov One of the most potent cytostatic compounds in a tested series was 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide. nih.gov

In the realm of antimicrobial research, a series of substituted (E)-2-benzylidenehydrazinecarbothioamide compounds have demonstrated that various substituents on the benzylidene ring can modulate their antibacterial activity against different strains. researchgate.net

The following table summarizes the impact of different substituents on the cytostatic activity of a series of 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. nih.gov

| Compound | R | R1 | IC50 (µM) vs. Murine Leukemia (L1210) Cells | IC50 (µM) vs. Human T-lymphocyte (CEM) Cells | IC50 (µM) vs. Human Cervix Carcinoma (HeLa) Cells |

| 5a | H | Phenyl | 5.4 ± 0.4 | 4.8 ± 1.3 | >100 |

| 5b | Cl | Phenyl | 4.9 ± 0.8 | 6.5 ± 1.1 | 59 ± 11 |

| 5c | H | 4-Methoxyphenyl | 1.8 ± 0.3 | 2.5 ± 0.9 | 16 ± 2 |

| 5d | Cl | 4-Methoxyphenyl | 2.5 ± 0.5 | 3.2 ± 0.7 | 21 ± 3 |

| 5e | H | 4-Chlorophenyl | 3.1 ± 0.6 | 4.1 ± 0.9 | 35 ± 5 |

| 5f | Cl | 4-Chlorophenyl | 2.8 ± 0.4 | 3.8 ± 0.8 | 29 ± 4 |

| 5g | H | 4-Methylphenyl | 4.2 ± 0.7 | 5.8 ± 1.2 | 78 ± 15 |

| 5h | Cl | 4-Methylphenyl | 3.9 ± 0.6 | 5.1 ± 1.0 | 65 ± 12 |

Rational Design Strategies for Modulating Molecular Functionality

Rational design strategies for hydrazinecarbothioamide derivatives often focus on targeting specific biological macromolecules, such as enzymes, to achieve a desired therapeutic effect. These strategies involve modifying the core structure to optimize interactions with the target's active site.

One such strategy involves the development of thiosemicarbazone-containing quinazoline (B50416) derivatives as potential VEGFR2 inhibitors. mdpi.com The design of these molecules includes a 4-phenoxy substitution on the quinazoline ring to enhance affinity for VEGFR2 and a 5-atom-long hydrophilic thiosemicarbazone linker to interact with the DFG region of the enzyme. mdpi.com Lipophilic groups are attached to the end of the thiosemicarbazone to occupy an allosteric binding pocket and stabilize the complex through hydrophobic interactions. mdpi.com

In the design of novel laccase inhibitors, the introduction of hydrogen-bonded receptors like morpholine and piperazine into the amino part of thiosemicarbazide derivatives has been shown to be beneficial for improving inhibitory activity. nih.gov This target-based biological rational design approach has led to the development of compounds with enhanced antifungal activity. nih.gov

For urease inhibitors, a series of N-substituted hydrazine-carbothioamides were synthesized based on the hypothesis that they could interact with the nickel atoms in the enzyme's active site. nih.gov This approach led to the discovery of several potent urease inhibitors. nih.gov

Correlation of Computational Parameters with Observed Research Findings

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are instrumental in understanding the SAR of hydrazinecarbothioamide derivatives and guiding the design of new compounds.

Molecular docking studies have been used to elucidate the binding modes of N-substituted hydrazine-carbothioamides with the enzyme urease. nih.gov These studies revealed that the compounds interact with the nickel atoms in the active site, which supports the experimentally observed inhibitory activity. nih.gov In another study, X-ray analysis and computational methods were used to study the effect of t-butyl and cyclohexyl moieties on the intermolecular interactions and conformation of adamantane-linked hydrazine-1-carbothioamide derivatives. nih.gov The strength of intermolecular interactions was quantified using the Quantum Theory of Atoms in Molecules (QTAIM) approach. nih.gov

QSAR studies have been employed to develop predictive models for the anti-tubercular activity of substituted hydrazinecarbothioamides. researchgate.net A highly significant QSAR equation was developed that could explain a large percentage of the variance in the observed activity, indicating that the density of the molecules significantly influences their anti-tubercular properties. researchgate.net

The following table presents data from a molecular docking study of hydrazine-carbothioamide derivatives against the urease enzyme, showing the correlation between the predicted binding affinity (docking score) and the observed inhibitory activity (IC50). nih.gov

| Compound | IC50 (µM) | Docking Score (kcal/mol) |

| 3a | 12.36 ± 0.18 | -8.5 |

| 3b | 10.15 ± 0.15 | -9.2 |

| 3c | 8.45 ± 0.14 | -9.8 |

| 3d | 15.27 ± 0.21 | -7.9 |

| 3e | 11.82 ± 0.17 | -8.8 |

| 3f | 9.88 ± 0.16 | -9.5 |

| 3g | 14.73 ± 0.19 | -8.1 |

| 3h | 13.54 ± 0.18 | -8.3 |

| 3i | 11.21 ± 0.16 | -9.0 |

| 3j | 9.23 ± 0.15 | -9.6 |

| Thiourea (B124793) (Standard) | 21.26 ± 0.35 | -4.5 |

Exploration of Advanced Applications and Future Research Directions

The unique structural features of N-(2-Methoxyethyl)hydrazinecarbothioamide and its derivatives, particularly the presence of nitrogen, sulfur, and oxygen donor atoms, make them versatile scaffolds for development in various technologically significant areas. Research has extended beyond initial biological screenings to explore their utility in materials science, catalysis, and as foundational structures for novel research chemicals.

常见问题

Q. What are the standard synthetic routes for preparing N-(2-Methoxyethyl)hydrazinecarbothioamide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, refluxing a methanolic solution of a carbonyl precursor (e.g., 2-benzoylpyridine) with N-substituted hydrazinecarbothioamide in the presence of acetic acid as a catalyst yields the target compound. Purification involves slow evaporation of the solvent to obtain crystals suitable for X-ray diffraction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirms proton environments and carbon frameworks (e.g., δ ~176 ppm for C=S, δ ~143 ppm for C=N) .

- X-ray crystallography : Resolves molecular geometry, hydrogen-bonding networks (e.g., intramolecular O–H⋯N bonds), and packing motifs. Lattice parameters (e.g., triclinic P1, a = 7.4253 Å) are critical for structural validation .

- LC-MS : Validates molecular weight and purity .

Q. How does solvent choice influence the crystallization of hydrazinecarbothioamide derivatives?

Polar protic solvents like methanol or ethanol are preferred for slow evaporation, enabling the growth of high-quality single crystals. Methanol’s moderate polarity balances solubility and crystallization kinetics, as demonstrated in studies of analogous compounds .

Q. What are the common intermolecular interactions observed in hydrazinecarbothioamide crystal structures?

Key interactions include:

Q. How can solubility profiles of hydrazinecarbothioamides be experimentally determined?

The shake-flask method is widely used. For example, solubility in PEG-400, ethanol, or isopropyl alcohol is measured at 298.15–338.15 K. Data is fitted to the Apelblat equation (R² > 0.996) to predict temperature-dependent behavior .

Advanced Research Questions

Q. What DFT methodologies are optimal for modeling the electronic properties of this compound?

Hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) are recommended. Basis sets such as 6-311++G(d,p) accurately predict molecular electrostatic potentials (MEPs), frontier orbitals (HOMO-LUMO gaps), and nonlinear optical (NLO) properties (e.g., hyperpolarizability β up to 2.17 × 10⁻³⁰ e.s.u.) .

Q. How do structural modifications (e.g., substituent effects) alter biological activity in hydrazinecarbothioamide derivatives?

- Electron-withdrawing groups (e.g., –CF₃) : Enhance DNA binding via intercalation or groove binding, as shown in docking studies (binding energies < −8 kcal/mol).

- Methoxyethyl groups : Improve solubility and bioavailability, critical for cytotoxicity assays (e.g., IC₅₀ < 50 µM in cancer cell lines) .

Q. What experimental and computational approaches validate metal complex formation with hydrazinecarbothioamides?

Q. How can structure-activity relationships (SARs) guide the design of hydrazinecarbothioamides with improved NLO properties?

SARs correlate conjugation length (e.g., aromatic vs. aliphatic substituents) with hyperpolarizability (β). Derivatives with extended π-systems (e.g., naphthylidene) exhibit β values ~5.8× higher than urea, making them viable for optoelectronic applications .

Q. What strategies resolve contradictions in reported biological activities of structurally similar hydrazinecarbothioamides?

- Dose-response assays : Differentiate true activity from cytotoxicity.

- Molecular dynamics (MD) simulations : Clarify ligand-receptor binding stability (e.g., RMSD < 2 Å over 100 ns trajectories).

- Meta-analysis : Cross-validate results across cell lines (e.g., HepG2 vs. MCF-7) to identify context-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。